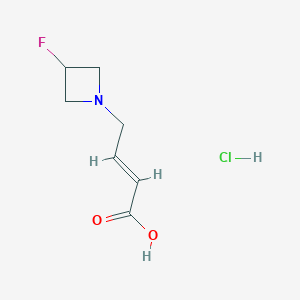
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound characterized by the presence of a fluoro-substituted azetidine ring and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Butenoic Acid Moiety: This can be synthesized through various methods, including the Wittig reaction or Heck coupling.
Combination of the Two Moieties: The final step involves coupling the fluoroazetidine and butenoic acid moieties under suitable conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-4-(3-chloroazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-bromoazetidin-1-yl)but-2-enoic acid hydrochloride
- (2E)-4-(3-iodoazetidin-1-yl)but-2-enoic acid hydrochloride
Uniqueness
(2E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11ClFNO2 |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
(E)-4-(3-fluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-6-4-9(5-6)3-1-2-7(10)11;/h1-2,6H,3-5H2,(H,10,11);1H/b2-1+; |
InChI-Schlüssel |
VQCSDKDCFHXENX-TYYBGVCCSA-N |
Isomerische SMILES |
C1C(CN1C/C=C/C(=O)O)F.Cl |
Kanonische SMILES |
C1C(CN1CC=CC(=O)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)
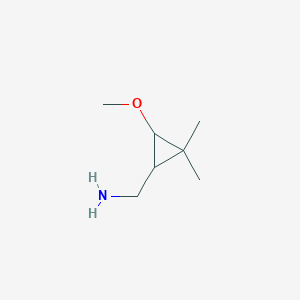

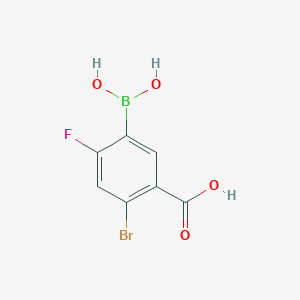
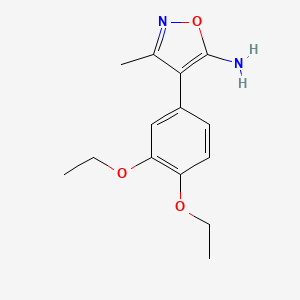
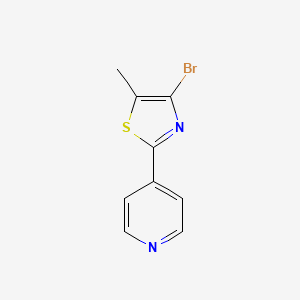
![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
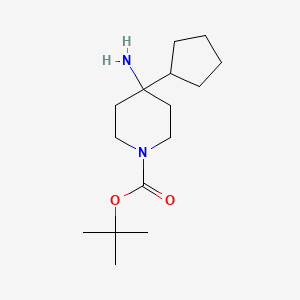
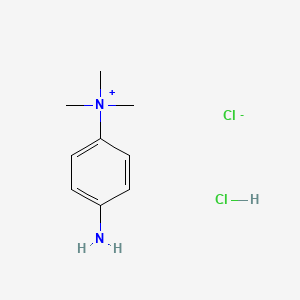
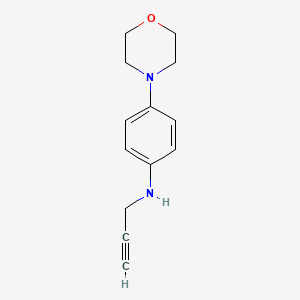
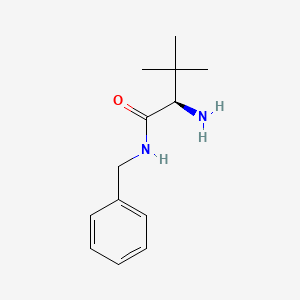
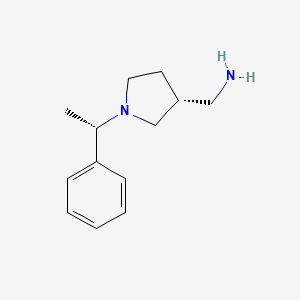
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)

